molecular formula C14H11F3N4O B2885257 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448134-20-0

3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2885257
CAS No.: 1448134-20-0
M. Wt: 308.264
InChI Key: RRZUVUFDVCRWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic chemical agent designed for advanced neuroscience research, particularly in the study of metabotropic glutamate receptors (mGlus). Its molecular architecture, featuring a pyrazole core substituted with a trifluoromethyl group and linked to a 3-cyanobenzamide via an ethyl chain, is characteristic of compounds that act as positive allosteric modulators (PAMs) at Class C G Protein-Coupled Receptors (GPCRs) . This structural motif is frequently investigated for its potential to selectively potentiate the activity of endogenous glutamate, offering a refined tool for modulating specific mGlu subtypes without direct receptor activation . The primary research value of this compound lies in its application for investigating glutamatergic neurotransmission. Abnormal glutamate signaling is implicated in a range of neurological and psychiatric conditions . By potentially enhancing receptor signaling, this compound provides researchers with a mechanism to explore pathways that normalize disrupted thalamocortical circuitry, which is associated with altered states of neuronal excitability . Furthermore, the presence of both pyrazole and cyanobenzamide moieties aligns with scaffolds known to possess significant bioactivity, making this compound a candidate for probing novel therapeutic targets and for use in high-throughput screening assays to elucidate complex receptor dynamics and signaling mechanisms .

Properties

IUPAC Name

3-cyano-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)12-4-6-21(20-12)7-5-19-13(22)11-3-1-2-10(8-11)9-18/h1-4,6,8H,5,7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZUVUFDVCRWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation at the pyrazole ring.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products vary depending on the reaction but can include amines, alcohols, and substituted derivatives.

4. Scientific Research Applications: This compound has significant applications:

  • Chemistry: : Used as an intermediate in synthesizing complex organic molecules.

  • Biology: : Potential bioactive compound for studying enzyme inhibition and receptor binding.

  • Medicine: : Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals.

5. Mechanism of Action: The compound's mechanism of action typically involves its interaction with biological targets, such as enzymes or receptors. Its cyano and trifluoromethyl groups contribute to its binding affinity and specificity, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

CDPPB (3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)benzamide)

  • Structure: Shares the 3-cyanobenzamide group but replaces the ethyl-trifluoromethylpyrazole moiety with a 1,3-diphenylpyrazole core.
  • Key Differences : The absence of the trifluoromethyl group and ethyl linker in CDPPB reduces lipophilicity compared to the target compound.
  • Applications : CDPPB is a well-characterized positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), highlighting the pharmacological relevance of the benzamide-pyrazole scaffold .
  • Physicochemical Properties : Higher polarity due to diphenyl substituents may reduce blood-brain barrier penetration compared to the trifluoromethyl variant.

N-{8-Methyl-2-[1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazol-4-yl]-8H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-5-yl}-Benzamide (Compound 5)

  • Structure : Contains a trifluoromethylbenzyl-pyrazole fused to a pyrazolo-triazolo-pyrimidin core.
  • Key Differences : The complex heterocyclic core distinguishes it from the simpler ethyl-linked benzamide structure of the target compound.
  • Synthesis : Achieved in 85% yield via multi-step coupling reactions; melting point = 115°C .

Substituent Variations

Trifluoromethyl vs. Cyano Groups

  • Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity.
  • Biological Impact: Compounds with -CF₃ (e.g., ) often exhibit improved bioavailability and target affinity compared to non-fluorinated analogs .

Ethyl Linker vs. Direct Bonding

  • In contrast, compounds like CDPPB (direct pyrazole linkage) exhibit rigidity, favoring specific receptor interactions .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Yield (%) Key Spectral Features Reference
Target Compound Not reported Not reported Expected IR: ~2240 cm⁻¹ (C≡N), ~1700 cm⁻¹ (amide C=O); NMR: δ 7.5–8.2 (aromatic protons) -
CDPPB Not reported Not reported IR: Similar cyanobenzamide peaks; ESI-MS: M⁺ ~318.3
Compound 5 () 115 85 IR: 3240–2995 cm⁻¹ (N-H stretch); ESI-MS: M⁺ 518.2
2,6-Difluoro-N-(1H-Pyrazol-3-yl)benzamide Not reported High ¹H NMR: δ 7.5–8.2 (aromatic), δ 4.3 (NH₂)

Biological Activity

3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, identified by its CAS number 1448134-20-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C14H11F3N4OC_{14}H_{11}F_3N_4O, with a molecular weight of 308.26 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Trifluoromethyl groups often enhance binding affinity and selectivity for target enzymes or receptors. In particular, compounds with similar structures have shown promising results in inhibiting various kinases and enzymes involved in disease pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiparasitic Activity : Similar compounds have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. The EC50 values (the concentration required to inhibit 50% of the target activity) for related pyrazole derivatives have been reported, suggesting potential for this compound in antiparasitic applications .
  • Anti-cancer Properties : The compound's structural features may allow it to act as an inhibitor of specific cancer-related pathways, particularly through the modulation of kinase activity. This has been a focus in the development of small molecule inhibitors targeting cancer cell proliferation and survival mechanisms .

Table 1: Biological Activity Data of Related Compounds

Compound NameTargetEC50 (μM)Reference
Compound AP. falciparum0.23
Compound BTyrosine Kinase0.064
Compound CCancer Cell Lines0.048

Case Studies

  • Study on Antiparasitic Activity :
    A study investigated the antiparasitic effects of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that modifications at the 8-position significantly influenced potency against P. falciparum, with some compounds achieving sub-micromolar EC50 values .
  • Inhibition of Kinases :
    Another research focused on the inhibition of tyrosine kinases by trifluoromethyl-containing compounds, revealing that the presence of this group can enhance binding interactions leading to increased inhibitory activity against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, as anticancer agents. Pyrazole compounds have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds with similar structures exhibited growth inhibition values (GI50) indicating their effectiveness in targeting cancer cells .

Antimicrobial Properties

The incorporation of trifluoromethyl groups in pyrazole derivatives has been associated with enhanced antimicrobial activity. The unique electronic properties imparted by fluorine atoms can improve the binding affinity of these compounds to microbial targets, making them suitable candidates for developing new antibiotics .

Agrochemical Applications

The trifluoromethyl group is widely recognized for enhancing the biological activity of agrochemical products. Compounds containing this moiety have been utilized in crop protection against pests and diseases. The unique properties of trifluoromethyl derivatives allow for increased efficacy and selectivity in agrochemical formulations .

Synthesis and Structural Studies

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and subsequent modifications to introduce the cyano and benzamide functionalities. The synthesis pathway is crucial for ensuring high yields and purity of the final product.

Case Study: Synthesis Methodology

A typical synthesis might involve:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Trifluoromethyl Group : Employing trifluoromethylation techniques such as using reagents like CF3I or TMSCF3.
  • Cyanation : Utilizing potassium cyanide or other cyanating agents to introduce the cyano group.
  • Benzamide Formation : Reacting with benzoyl chloride or similar compounds to form the final amide structure.

Q & A

Q. What are the recommended synthetic routes for 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 3-cyanobenzoic acid derivatives with ethylenediamine-linked pyrazole intermediates using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., in acetonitrile with N-methylimidazole as a base) .
  • Functional group protection : Temporary protection of the pyrazole nitrogen during coupling to prevent side reactions .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or THF), temperature (often 0–60°C), and stoichiometric ratios of reagents. Catalysts like Pd/C may enhance efficiency in heterocyclic ring formation .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., trifluoromethyl and cyano group positions) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H]+^+ peak) and detect impurities .
  • Infrared spectroscopy : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1130 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, with IC50_{50} calculations to assess potency .
  • Cellular assays : Measure cytotoxicity (e.g., MTT assay) in cancer cell lines or anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors, given the pyrazole moiety’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar compounds?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing cyano with nitro groups) to isolate contributions to activity .
  • Meta-analysis : Compare data across studies using standardized assay conditions (e.g., cell line origin, incubation time) to minimize variability .
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and explain potency differences due to trifluoromethyl group orientation .

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Isotere replacement : Substitute metabolically labile groups (e.g., ethyl linker with cyclopropyl) to reduce oxidative degradation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked pyrazole) to enhance bioavailability .
  • In vitro microsomal assays : Test stability in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .

Q. How should environmental fate studies be designed to assess ecological risks?

  • Degradation studies : Monitor hydrolysis (pH 3–9 buffers) and photolysis (UV light exposure) to identify breakdown products .
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .
  • Toxicity screening : Use Daphnia magna or Danio rerio models for acute/chronic effects, focusing on pyrazole ring persistence in aquatic systems .

Methodological Considerations Table

ParameterRecommended ApproachKey References
Synthetic Yield Optimize via Design of Experiments (DoE) varying solvent, catalyst, and temperature
Purity Validation HPLC with UV detection (λ = 254 nm); ≥95% purity threshold for biological assays
Activity Confirmation Dose-response curves (3–5 replicates) with positive/negative controls
Environmental Half-Life OECD 307 guideline for soil degradation studies (aerobic conditions, 20°C)

Key Challenges and Solutions

  • Low solubility in aqueous buffers : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles via solvent evaporation .
  • Stereochemical instability : Conduct dynamic NMR to detect epimerization and stabilize with bulky substituents .
  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for open sharing of synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.